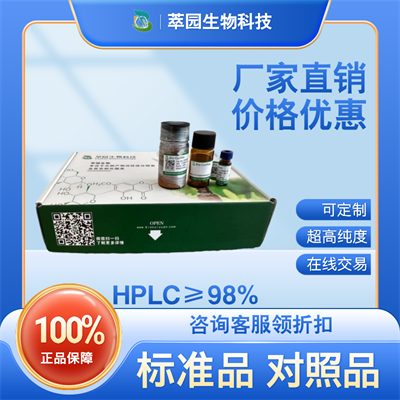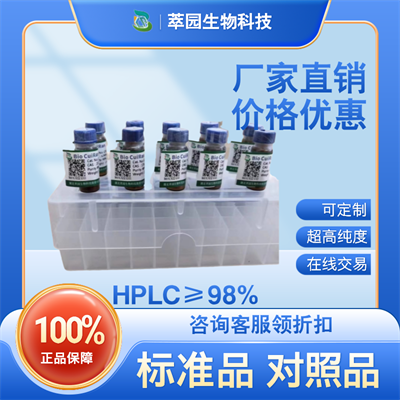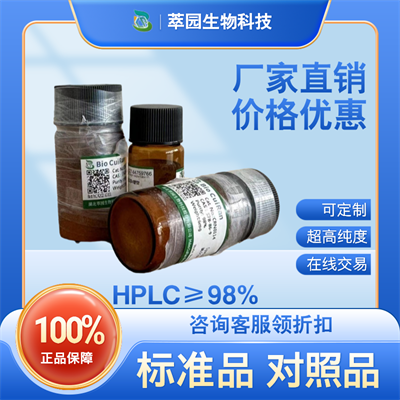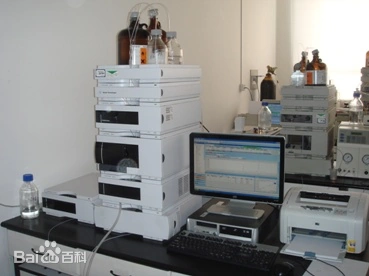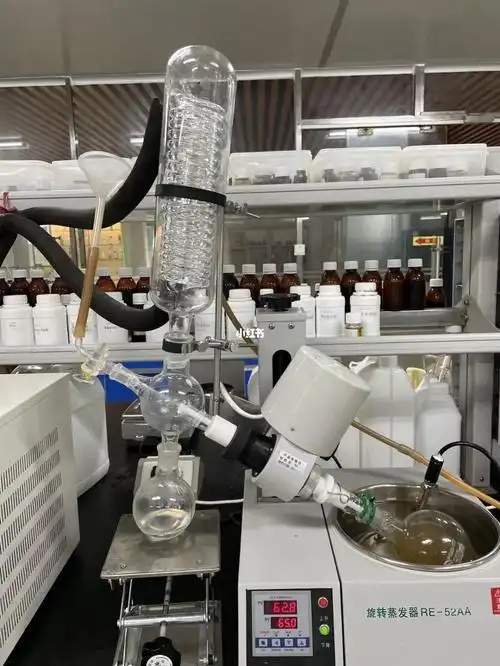Cas no 33570-04-6 (Bilobalide)

Bilobalide Chemical and Physical Properties
Names and Identifiers
-
- Bilobalide
- (-)-bilobalide from ginkgo leaves
- (-)-Bilobalide
- (-)-Bilobalide from Ginkgo biloba leaves
- (-)-Bilobalide, froM Ginkgo biloba
- (?)-Bilobalide
- (−)-Bilobalide
- Bilobalide A
- BILOBALIDE(AS)
- BILOBALIDE(P)
- BILOBALIDE(P) PrintBack
- (?)-Bilobalide from Ginkgo biloba leaves
- 4H,5aH,9H-Furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione,9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, [5aR-(3aS*,5aa,8b,8aS*,9a,10aa)]-
- 4H,5aH,9H-Furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione,9a-tert-butyl-10,10ab-dihydro-8a,9-dihydroxy-, (-)- (8CI)
- Bilobalid
- [ "" ]
- DTXCID00820705
- 4H,5aH,9H-Furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-,(3aS,5aR,8R,8aS,9R,10aS)-
- MFCD00132880
- 4H,5aH,9H-Furo(2,3-b)furo(3',2':2,3)cyclopenta(1,2-c)furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, (5aR-(3aS*,5aalpha,8beta,8aS*,9alpha,10aalpha))-
- 4H,5aH,9H-furo(2,3-b)furo(3',2':2,3)cyclopenta(1,2-c)furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, (3aS,5aR,8R,8aS,9R,10aS)-
- CHEMBL1318117
- SR-01000712074
- AKOS024282583
- SMR000232342
- CCG-208160
- Q418459
- Q-100409
- (1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione
- CS-1517
- EX-A6793
- BILOBALIDE [MI]
- CHEBI:3103
- SCHEMBL285824
- tert-butyl(dihydroxy)[?]trione
- M81D2O8H7U
- SR-01000712074-4
- NCGC00142501-01
- (1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.0^{1,11}.0^{4,8}]tetradecane-2,6,13-trione
- BILOBALIDE [WHO-DD]
- MFCD00238547
- MLS000563448
- BCP28255
- (-)-Bilobalide from Ginkgo biloba leaves, >=93% (HPLC)
- BILOBALIDE (CONSTITUENT OF GINKGO)
- UNII-M81D2O8H7U
- 33570-04-6
- 4H,5aH,9H-Furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, (3aS,5aR,8R,8aS,9R,10aS)-
- NCGC00142501-02
- BILOBALIDE (CONSTITUENT OF GINKGO) [DSC]
- HMS2205O12
- (3aS,8R,8aS,9R,10aS)-9-tert-butyl-8,9-dihydroxydihydro-9H-furo(2,3-b)furo(3',2':2,3)cyclopenta(1,2-c)furan-2,4,7(3H,8H)-trione
- (3aS,8R,8aS,9R,10aS)-9-tert-butyl-8,9-dihydroxydihydro-9H-furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione
- GTPL2366
- AS-17551
- HY-N0076
- DTXSID10873207
- AKOS037514571
- NCGC00385451-01
- (1S,4R,7S,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione
- (1R,4R,7R,8S,9R,11R)-9-Tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione
- MOLPUWBMSBJXER-NRSGSQFTSA-N
- (1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.0^{1,11.0^{4,8]tetradecane-2,6,13-trione
- A875245
- 4H,5aH,9H-furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione, 9.alpha.-tert-butyl-10,10a.beta.-dihydro-8.alpha.,9-dihydroxy-, (-)-
- C15H18O8
- 4H,5aH,9H-furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, [5as-(3ar*,5a.alpha.,8.beta.,8ar*,9.alpha.,10a.alpha.)]-
- 9-t-butyl-8,9-dihydroxy-dihydro-furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7-trione
- HMS1545P01
- MOLPUWBMSBJXER-UHFFFAOYSA-N
- TimTec1_004203
- SCHEMBL14029382
- MOLPUWBMSBJXER-YDGSQGCISA-N
- Bilobalide?
-
- MDL: MFCD00132880
- Inchi: InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15+/m0/s1
- InChI Key: MOLPUWBMSBJXER-YDGSQGCISA-N
- SMILES: O=C(O1)C[C@@]2([C@]1([H])C[C@]3(C(C)(C)C)O)[C@@]34[C@](OC([C@@H]4O)=O)([H])OC2=O
Computed Properties
- Exact Mass: 326.100168g/mol
- Surface Charge: 0
- XLogP3: -0.3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 1
- Monoisotopic Mass: 326.100168g/mol
- Monoisotopic Mass: 326.100168g/mol
- Topological Polar Surface Area: 119Ų
- Heavy Atom Count: 23
- Complexity: 650
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 326.30
- Surface Charge: 0
- Tautomer Count: 6
Experimental Properties
- Color/Form: Powder
- Density: 1.5600
- Melting Point: >300°
- Boiling Point: 651.7℃ at 760 mmHg
- Flash Point: 651.7 ºC
- Refractive Index: 1.605
- PSA: 119.36000
- LogP: -0.74380
- Specific Rotation: 57820 -64.3° (c = 2 in acetone)
- Merck: 1220
- Solubility: Not determined
Bilobalide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:10
- RTECS:LV1665000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Bilobalide Customs Data
- HS CODE:29322090
Bilobalide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC22281-100 mg |
Bilobalide |
33570-04-6 | >99% | 100mg |
$400.0 | 2022-03-01 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20028-20mg |
(-)-Bilobalide |
33570-04-6 | ,HPLC≥98% | 20mg |
¥240.00 | 2021-09-02 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9324-50mg |
Bilobalide |
33570-04-6 | 98% | 50mg |
¥819.00 | 2023-09-09 | |
| abcr | AB443953-50 mg |
Bilobalide; . |
33570-04-6 | 50mg |
€311.30 | 2023-07-18 | ||
| MedChemExpress | HY-N0076-10mM*1 mL in DMSO |
Bilobalide |
33570-04-6 | ≥98.0% | 10mM*1 mL in DMSO |
¥500 | 2024-05-25 | |
| TRC | B386460-25mg |
Bilobalide |
33570-04-6 | 25mg |
$ 148.00 | 2023-04-18 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0166-20mg |
Bilobalide |
33570-04-6 | HPLC≥98% | 20mg |
¥300元 | 2023-09-15 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0274-1000mg |
Bilobalide A |
33570-04-6 | 98% | 1000mg |
$350 | 2023-09-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B9031-10MG |
(−)-Bilobalide from <I>Ginkgo biloba</I> leaves |
33570-04-6 | 10mg |
¥1602.77 | 2023-09-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89167-10MG |
(-)-Bilobalide |
33570-04-6 | 10mg |
¥4221.21 | 2025-01-16 |
Bilobalide Suppliers
Bilobalide Related Literature
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on Bilobalide
Introduction to Bilobalide (CAS No. 33570-04-6): A Comprehensive Overview
Bilobalide, a naturally occurring compound with the chemical formula C21H22O8, is a significant bioactive molecule derived from the ginkgo biloba tree. The CAS number 33570-04-6 uniquely identifies this compound, distinguishing it in the vast repository of chemical substances. Bilobalide has garnered considerable attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities and potential therapeutic applications.
The ginkgo biloba tree, native to China, has been used in traditional medicine for centuries. Modern research has unlocked several bioactive compounds from this plant, with bilobalide being one of the most studied. Its molecular structure, characterized by two ginkgolides (ginkgolide A and B) fused together, contributes to its unique pharmacological properties. This introduction delves into the chemical profile, pharmacological effects, and recent advancements in the research of bilobalide, highlighting its significance in contemporary medicinal chemistry.
Bilobalide is primarily known for its neuroprotective effects. Studies have demonstrated its ability to cross the blood-brain barrier, making it an attractive candidate for treating neurological disorders. One of the most compelling aspects of bilobalide is its potential role in protecting against oxidative stress and excitotoxicity, which are key mechanisms involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent research has shown that bilobalide can modulate various cellular pathways, including those involving inflammation and apoptosis, thereby contributing to neuroprotection.
In addition to its neuroprotective properties, bilobalide has been investigated for its anti-inflammatory and antioxidant effects. These properties make it a promising candidate for treating a range of inflammatory conditions, including arthritis and inflammatory bowel disease. The antioxidant activity of bilobalide is attributed to its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). This mechanism is particularly relevant in conditions where oxidative stress plays a significant role in disease progression.
The pharmacokinetics of bilobalide have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that bilobalide has good oral bioavailability and can be detected in various tissues after administration. However, its metabolic pathways are not fully elucidated, which remains an area of active investigation. Understanding these pathways is crucial for optimizing therapeutic dosages and minimizing potential side effects.
Recent clinical trials have explored the efficacy of bilobalide in treating cognitive impairments associated with aging and neurodegenerative diseases. One notable study demonstrated that bilobalide supplementation improved cognitive function in elderly patients with mild cognitive impairment. The mechanisms underlying these effects are believed to involve enhanced synaptic plasticity and reduced neuroinflammation. These findings have fueled further interest in bilobalide as a potential therapeutic agent for cognitive disorders.
Beyond neurological applications, bilobalide has shown promise in other therapeutic areas. For instance, preclinical studies have indicated that it may have antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. While these findings are encouraging, further research is needed to validate these effects in human trials. The multifaceted pharmacological profile of bilobalide makes it a versatile compound with potential applications across various medical fields.
The synthesis and isolation of bilobalide remain challenging due to its complex structure and limited natural abundance. However, advancements in synthetic chemistry have made it possible to produce bilobalide on a larger scale for research purposes. These developments have facilitated more comprehensive studies on its biological activities and therapeutic potential. Additionally, biotechnological approaches such as cell culture and genetic engineering are being explored to enhance the production of bilobalide.
The future direction of bilobalide research lies in elucidating its precise mechanisms of action and translating preclinical findings into clinical applications. Long-term studies are essential to assess the safety and efficacy of bilobalide in human populations. Collaborative efforts between academia and industry are crucial for advancing this research agenda. As our understanding of bilobalide continues to grow, it holds the promise of becoming a valuable therapeutic agent for a variety of health conditions.
33570-04-6 (Bilobalide) Related Products
- 107438-79-9(Ginkgolide J)
- 15291-78-8(9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)hexahydro-2,4,11-trihydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aS)-)
- 76-72-2(Diethyl Ethyl(1-methylbutyl)malonate)
- 77-89-4(Triethyl O-Acetylcitrate)
- 15291-75-5(Ginkgolide A)
- 77-93-0(Triethyl citrate)
- 77-94-1(Tributyl citrate)
- 15291-76-6(Ginkgolide C)
- 77-90-7(Tributyl O-Acetylcitrate)
- 15291-77-7(Ginkgolide B)


